3,4-Methylenedioxyphenethylamine

Catalog No.
S590485
CAS No.
1484-85-1
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Methylenedioxyphenethylamine

CAS Number

1484-85-1

Product Name

3,4-Methylenedioxyphenethylamine

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanamine

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3-4,6,10H2

InChI Key

RRIRDPSOCUCGBV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CCN

Synonyms

1,3-Benzodioxole-5-ethanamine; 5-(2-Aminoethyl)benzodioxole; 2-(Benzo[d][1,3]dioxol-5-yl)ethanamine; 3,4-(Methylenedioxy)phenethylamine; Homopiperonylamine;

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCN

Understanding Neurotransmitter Systems:

MDPEA serves as a valuable tool in scientific research, particularly in the field of neuroscience. It acts as a structural analogue of various neurotransmitters, including serotonin, dopamine, and norepinephrine. By studying how MDPEA interacts with these neurotransmitter systems, researchers can gain insights into their function and potential therapeutic targets for various neurological disorders.

Drug Development and Pharmacology:

MDPEA plays a role in the development of new medications. Its chemical structure shares similarities with known psychoactive drugs like MDMA (ecstasy). Studying how MDPEA affects different biological pathways helps researchers understand the mechanisms of action of these drugs and potentially develop safer or more effective therapeutic alternatives.

Modeling Neurotoxicity:

Some studies utilize MDPEA as a model compound to investigate neurotoxic mechanisms. Similar to certain amphetamines, MDPEA can exhibit neurotoxic properties in animal models. By understanding how MDPEA induces neurotoxicity, researchers can gain insights into the mechanisms behind similar damage caused by other drugs or environmental factors.

  • MDPEA is for research purposes only and is not intended for therapeutic or recreational use.
  • Research involving MDPEA requires strict adherence to ethical guidelines and regulations due to its potential for misuse and dependence.

3,4-Methylenedioxyphenethylamine is a substituted phenethylamine characterized by the presence of a methylenedioxy group attached to the aromatic ring. Its molecular formula is C₉H₁₁NO₂, and it has a molar mass of approximately 165.19 g/mol. This compound is structurally related to other phenethylamines, particularly 3,4-methylenedioxymethamphetamine and methylenedioxyamphetamine, but lacks the methyl group at the alpha position, which distinguishes it from these more pharmacologically active analogs .

Typical of amines and phenols. Notably, it can undergo:

  • Alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.
  • Oxidation: Potential oxidation of the methylenedioxy group under strong oxidizing conditions.

The compound's reactivity is influenced by its functional groups, particularly the electron-donating methylenedioxy moiety, which can stabilize cationic intermediates during reactions .

3,4-Methylenedioxyphenethylamine can be synthesized through several methods:

  • From Safrole: A common precursor in the synthesis of methylenedioxy compounds. Safrole can be converted into 3,4-methylenedioxyphenethylamine via a series of reactions involving bromination and subsequent amination.
  • From Piperonal: Another synthetic route involves starting from piperonal, which can undergo reductive amination with ethylamine or similar amines.
  • Other Methods: More complex synthetic pathways may involve multi-step reactions that introduce the methylenedioxy group at various stages .

While 3,4-methylenedioxyphenethylamine does not have recognized medical applications due to its limited biological activity, it serves as a research chemical in pharmacological studies aimed at understanding the effects of phenethylamines. It may also be used in synthetic organic chemistry as an intermediate for producing more complex compounds .

Similar Compounds: Comparison

Several compounds share structural similarities with 3,4-methylenedioxyphenethylamine. Below is a comparison highlighting their unique attributes:

Compound NameStructure SimilarityBiological ActivityUnique Features
3,4-MethylenedioxymethamphetamineMethylenedioxy groupHighly psychoactiveKnown as MDMA; used recreationally
3,4-MethylenedioxymethamphetamineMethylenedioxy groupEmpathogenic effectsKnown as MDEA; milder effects than MDMA
MethylenedioxyamphetamineMethylenedioxy groupPsychoactiveLess potent than MDMA
PhenethylamineBase structureStimulant effectsLacks methylenedioxy substitution

These compounds illustrate the diversity within the class of substituted phenethylamines while emphasizing the unique position of 3,4-methylenedioxyphenethylamine due to its limited activity and potential for further research into its interactions and effects .

XLogP3

1.2

Related CAS

1653-64-1 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1484-85-1

Wikipedia

Methylenedioxyphenethylamine

Dates

Modify: 2023-08-15

Explore Compound Types